physicochemical properties of 2-(2-Fluoro-benzylamino)-butan-1-ol
physicochemical properties of 2-(2-Fluoro-benzylamino)-butan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoro-benzylamino)-butan-1-ol
Introduction
2-(2-Fluoro-benzylamino)-butan-1-ol is a chiral amino alcohol with significant potential as a building block in medicinal chemistry and drug development. Its structure incorporates a stereocenter, a primary alcohol, a secondary amine, and a fluorinated aromatic ring. Each of these functional groups imparts distinct physicochemical characteristics that are critical to its behavior in both chemical reactions and biological systems. The fluorine substituent is of particular interest, as fluorination is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[1][2]
This guide provides a comprehensive analysis of the predicted . Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and data from structurally analogous compounds to provide an expert-level predictive assessment. We will explore its structural attributes, predict key physical properties, and outline the authoritative analytical methodologies required for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for synthesis, formulation, and further application.
Section 1: Molecular and Structural Properties
The foundational properties of a molecule are dictated by its structure. The arrangement of atoms and functional groups in 2-(2-Fluoro-benzylamino)-butan-1-ol suggests a molecule with a balance of polar and nonpolar characteristics, capable of engaging in a variety of intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆FNO | [3] |
| Molar Mass | 197.25 g/mol | [3] |
| CAS Number | 626223-94-7 | [3] |
Structural Features and Their Implications:
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Chiral Center: The carbon at the 2-position of the butanol chain (C2) is a stereocenter. This means the molecule exists as two enantiomers, (2S)- and (2R)-. The specific stereochemistry is critical for biological activity, as molecular recognition by enzymes and receptors is highly stereospecific. Synthesis of this compound must therefore be stereocontrolled to yield the desired enantiomer.[4]
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Primary Alcohol (-CH₂OH): This group is a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and its potential solubility in protic solvents. It also serves as a key reactive site for esterification or oxidation.
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Secondary Amine (-NH-): The amine group is also a hydrogen bond donor and acceptor. It is the primary basic center of the molecule, readily protonated under acidic conditions. This feature is crucial for aqueous solubility and for forming salts, a common strategy for improving the handling and bioavailability of drug candidates.
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2-Fluorobenzyl Group: This large, aromatic, and lipophilic moiety dominates the nonpolar character of the molecule. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.[2] This can subtly influence the pKa of the nearby secondary amine and is a known modulator of metabolic stability by blocking sites of oxidative metabolism on the aromatic ring.
Caption: Key structural features influencing physicochemical properties.
Section 2: Predicted Physicochemical Properties
The following properties are predicted based on the known effects of the molecule's functional groups and data from similar structures, such as 2-(benzylamino)-2-methylpropan-1-ol.[5]
| Property | Predicted Value / Range | Rationale & Expert Insights |
| Physical State | Crystalline solid or high-boiling viscous liquid | The combination of a molecular weight near 200 g/mol and the capacity for strong hydrogen bonding (N-H and O-H) suggests significant intermolecular forces, leading to a high melting and boiling point. |
| Melting Point | 60 - 80 °C | Based on the analogue 2-(benzylamino)-2-methylpropan-1-ol (MP 68-70 °C).[5] The linear butyl chain may allow for slightly less efficient crystal packing compared to the gem-dimethyl analogue, potentially lowering the melting point. |
| Boiling Point | > 300 °C (at 760 mmHg) | Significantly higher than simpler alcohols like butan-1-ol (~117 °C) due to the large, polarizable benzylamino substituent and higher molecular weight.[6] Decomposition may occur at atmospheric boiling point. |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. Sparingly soluble in water. | The polar alcohol and amine groups allow for miscibility with polar organic solvents.[5] The large fluorobenzyl group limits aqueous solubility, though it should increase under acidic pH due to the protonation of the amine. |
| pKa (Acid Dissociation Constant) | Amine (R₂NH₂⁺): ~9.5 - 10.5Alcohol (ROH): ~15 - 16 | The secondary amine is expected to have a pKa typical for similar structures, making it basic. The electron-withdrawing fluorine on the ring may slightly lower this value. The alcohol is a very weak acid, comparable to other primary alcohols. |
| logP (Octanol-Water Partition Coefficient) | 1.9 - 2.5 | The value for the analogue 2-(benzylamino)-2-methylpropan-1-ol is 1.94.[5] The fluorine atom will increase lipophilicity, likely pushing the logP value slightly higher. A positive logP indicates a preference for lipid environments over aqueous ones. |
Section 3: Analytical Characterization Protocols
Empirical verification of the compound's identity, purity, and properties is paramount. The following outlines the authoritative analytical workflows for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.
Expertise & Causality: We employ a multi-nuclear approach because each nucleus provides complementary information. ¹H NMR confirms the proton environment and connectivity, ¹³C NMR establishes the carbon backbone, and ¹⁹F NMR provides a highly sensitive and specific probe for the fluorinated moiety.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Insight: CDCl₃ is a good first choice, but if proton exchange of the OH and NH signals is too rapid for clear observation, switching to CD₃OD or adding a drop of D₂O can help identify these peaks as they will exchange and disappear.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
Expected Signals:
-
~7.0-7.5 ppm: A complex multiplet pattern for the 4 aromatic protons on the fluorobenzyl ring.
-
~3.7-3.9 ppm: A singlet or AB quartet for the 2 benzylic (Ar-CH₂-N) protons.
-
~3.5-3.7 ppm: A multiplet for the 2 protons of the -CH₂OH group.
-
~2.8-3.2 ppm: A multiplet for the single proton at the chiral center (-CH-).
-
~1.8-2.5 ppm: Exchangeable, broad singlets for the OH and NH protons.
-
~1.4-1.6 ppm: A multiplet for the CH₂ group in the ethyl substituent.
-
~0.9 ppm: A triplet for the terminal CH₃ group.
-
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect 11 distinct carbon signals corresponding to the 11 unique carbon atoms in the structure.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Signal: A single resonance for the fluorine atom, likely a multiplet due to coupling with aromatic protons if not decoupled. This technique is exceptionally sensitive and provides a clear signature for the presence of the fluorine atom.[1]
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
Trustworthiness: LC-MS provides a self-validating system where the chromatographic retention time confirms the compound's identity against a reference, while the mass spectrometer simultaneously confirms its molecular weight.
Experimental Protocol: LC-MS Analysis
-
Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Insight: A C18 phase provides excellent retention for the moderately nonpolar benzyl group.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Insight: Formic acid is a critical additive. It protonates the secondary amine, ensuring a consistent charge state ([M+H]⁺), which leads to sharp chromatographic peaks and sensitive detection in positive ion mode.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Expected Ions:
-
Parent Ion: [M+H]⁺ at m/z 198.12. This confirms the molecular weight.
-
Key Fragment Ions (MS/MS): Fragmentation of the parent ion provides structural proof. Common fragmentation pathways for amino alcohols include alpha cleavage and loss of neutral molecules.[7]
-
m/z 179.12: Loss of H₂O (water) from the protonated molecule.
-
m/z 109.04: Formation of the fluorotropylium ion, a characteristic fragment of benzyl compounds.
-
m/z 138.08: [C₈H₁₁FN]⁺, resulting from the cleavage of the C1-C2 bond of the butanol chain, a very common and stable iminium ion fragment.
-
-
-
Caption: A standard analytical workflow for compound characterization.
Section 4: Plausible Synthetic Route
Understanding the synthesis is crucial for identifying potential impurities. A highly efficient and logical method to produce this compound is through reductive amination.
Authoritative Grounding: This pathway is a cornerstone of amine synthesis in medicinal chemistry. It involves the formation of an imine or iminium ion intermediate from an aldehyde and an amine, followed by in-situ reduction. The chirality of the final product is dictated by the chirality of the amine starting material, which can be sourced from the chiral pool.[4][8]
Protocol: Reductive Amination Synthesis
-
Reaction Setup: In a reaction vessel, dissolve (S)-2-aminobutan-1-ol (1.0 eq) and 2-fluorobenzaldehyde (1.05 eq) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise. Insight: STAB is often preferred as it is a milder, more selective reducing agent that can be used in a one-pot procedure without isolating the imine.
-
Workup and Purification: Once the reaction is complete, quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final product.
Caption: Proposed synthetic pathway via reductive amination.
Conclusion
While specific experimental data for 2-(2-Fluoro-benzylamino)-butan-1-ol remains sparse, a robust profile of its physicochemical properties can be confidently predicted through the analysis of its constituent functional groups and comparison with structurally related molecules. It is anticipated to be a high-boiling, chiral amino alcohol with moderate lipophilicity and balanced solubility in organic and acidic aqueous media. Its characterization relies on a standard suite of powerful analytical techniques, including multi-nuclear NMR and LC-MS, which together can provide unambiguous confirmation of its structure and purity. The insights and protocols detailed in this guide provide a solid foundation for researchers to synthesize, purify, and utilize this promising chemical entity in the fields of pharmaceutical sciences and beyond.
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